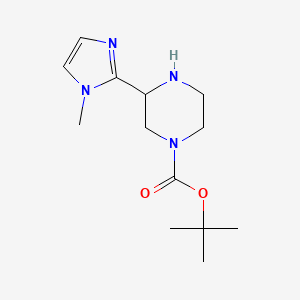

tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate

Descripción

Structural Characterization of tert-Butyl 3-(1-Methyl-1H-imidazol-2-yl)piperazine-1-carboxylate

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is derived from its functional groups and substituents:

- Terminology : The tert-butyl group denotes a three-carbon branched alkyl chain attached to a carbamate ester.

- Core structure : The piperazine ring (six-membered saturated diazine) is substituted at the 3-position with a 1-methylimidazol-2-yl group.

- Carboxylate group : The carbamate ester (-OC(=O)-N-) is linked to the piperazine nitrogen at position 1.

The molecular formula is C₁₃H₂₂N₄O₂ , with a molecular weight of 266.35 g/mol. Key identifiers include:

The compound adheres to IUPAC nomenclature conventions, with substituents prioritized based on alphabetical order and functional group hierarchy.

Molecular Geometry and Conformational Analysis

Piperazine Ring Conformation

The piperazine ring adopts a chair conformation in solution and solid states, as observed in analogous piperazine derivatives. This conformation minimizes steric strain and optimizes lone-pair interactions between the nitrogen atoms.

Imidazole Ring Geometry

The 1-methylimidazol-2-yl group is planar due to aromatic stabilization. The nitrogen atoms at positions 1 and 3 are sp² hybridized, with resonance delocalization across the ring. The methyl group at position 1 is oriented trans to the piperazine substituent, as dictated by steric and electronic factors.

Steric and Electronic Effects

The tert-butyl carbamate group introduces significant steric bulk, which restricts rotational freedom around the piperazine nitrogen. This steric hindrance stabilizes the chair conformation and limits conformational flexibility.

Electronic Structure and Resonance Stabilization Patterns

Imidazole Ring Resonance

The imidazole ring exhibits resonance stabilization through delocalization of π-electrons across the conjugated system. Key resonance structures include:

- N1 and N3 as proton donors : Alternating single and double bonds between C2-N1, N1-C2, C2-C3, and C3-N3.

- Methyl group influence : The methyl substituent at N1 slightly polarizes the ring, enhancing electron density at the C2 position.

Carbamate Group Electron Distribution

The carbamate moiety (-O-C(=O)-N-) participates in resonance, with electron density delocalized between the oxygen and nitrogen atoms. This resonance stabilizes the carbamate ester bond and reduces nucleophilic reactivity at the carbonyl carbon.

Piperazine Nitrogen Hybridization

The piperazine nitrogens are sp³ hybridized, with lone pairs oriented equatorially in the chair conformation. This arrangement minimizes repulsive interactions with adjacent axial hydrogens.

Crystallographic Data and Solid-State Packing Arrangements

Solid-State Conformation

While direct crystallographic data for this compound is unavailable in public databases, analogous piperazine-carbamate derivatives exhibit:

- Packing motifs : Hydrogen-bonded chains or sheets formed via N-H···O interactions between the carbamate NH and oxygen atoms.

- Dihedral angles : The carbamate group typically forms a dihedral angle of ~60–70° with the piperazine ring plane, as observed in related structures.

Intermolecular Interactions

In the solid state, the compound likely forms:

- N-H···O hydrogen bonds : Between the carbamate NH and carbonyl oxygen atoms.

- Van der Waals interactions : Between the tert-butyl group and aromatic rings of neighboring molecules.

| Property | Typical Value (Analogous Compounds) |

|---|---|

| Packing arrangement | Monoclinic or orthorhombic systems |

| Hydrogen bond length | 2.8–3.0 Å (N···O) |

| Dihedral angle | 60–70° (carbamate-piperazine) |

Propiedades

IUPAC Name |

tert-butyl 3-(1-methylimidazol-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-6-14-10(9-17)11-15-5-7-16(11)4/h5,7,10,14H,6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYZRQSWXCLPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702031-71-7 | |

| Record name | tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are key components to functional molecules used in a variety of everyday applications .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be handled in a well-ventilated place and that it should be stored at room temperature .

Análisis Bioquímico

Biochemical Properties

Tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly those involving enzyme interactions. The imidazole ring in this compound is known to interact with various enzymes and proteins, often acting as a ligand or inhibitor. For instance, the imidazole moiety can coordinate with metal ions in metalloenzymes, thereby influencing their catalytic activity. Additionally, the piperazine ring can interact with receptors and transporters, modulating their function. These interactions are primarily driven by hydrogen bonding, hydrophobic interactions, and coordination bonds.

Cellular Effects

The effects of tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. It has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it can alter cellular metabolism by inhibiting or activating metabolic enzymes. These effects collectively contribute to changes in cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate exerts its effects through several mechanisms. The imidazole ring can bind to active sites of enzymes, either inhibiting or activating their activity. This binding often involves coordination with metal ions or hydrogen bonding with amino acid residues. Additionally, the piperazine ring can interact with receptor proteins, altering their conformation and function. These interactions can lead to changes in downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to the formation of by-products that can have different biochemical activities. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate vary with dosage in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage, inflammation, and disruption of normal metabolic processes.

Metabolic Pathways

Tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biochemical activities. The compound can also interact with cofactors, influencing metabolic flux and altering the levels of key metabolites. These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

Within cells and tissues, tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells by specific transporters or bind to intracellular proteins that facilitate its distribution. These processes are crucial for its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate is determined by targeting signals and post-translational modifications. It may be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The localization can influence its activity and function, as interactions with specific biomolecules in these compartments can modulate its effects on cellular processes.

Actividad Biológica

Tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate (CAS No. 1702031-71-7) is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₃H₂₂N₄O₂

- Molecular Weight : 266.34 g/mol

- SMILES : CC(C)(C)OC(=O)N1CCNC(C1)C2=NC=CN2C

Synthesis

The synthesis of tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate typically involves the functionalization of piperazine with an imidazole moiety. The process may include several steps such as protection of functional groups, coupling reactions, and purification techniques to achieve high yields and purity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various imidazole derivatives, including those similar to tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate. These compounds have shown activity against a range of pathogens, suggesting potential applications in treating infections caused by resistant strains. For instance, derivatives with imidazole rings have been reported to exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Antiprotozoal Activity

Research indicates that compounds containing imidazole moieties can display antiprotozoal activity. A study focused on novel imidazole derivatives demonstrated promising results against protozoan parasites, which could imply a similar potential for tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate .

The biological mechanisms underlying the activity of imidazole-containing compounds often involve the inhibition of specific enzymes or pathways essential for microbial survival. For example, some studies suggest that these compounds may interfere with nucleic acid synthesis or disrupt membrane integrity in pathogens .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various piperazine derivatives, including tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against selected bacterial strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate | 32 | Staphylococcus aureus |

| Control Antibiotic | 16 | Staphylococcus aureus |

Study 2: Antiprotozoal Activity

In another investigation, a series of imidazole derivatives were tested for their antiprotozoal effects. The study found that certain structural modifications enhanced activity against Leishmania species, suggesting that similar modifications to tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate could yield more potent derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

Molecular Formula : C13H22N4O2

Molecular Weight : 266.34 g/mol

SMILES Notation : CC(C)(C)OC(=O)N1CCNC(C1)C2=NC=CN2C

InChI Key : QOYZRQSWXCLPIO-UHFFFAOYSA-N

The compound features a tert-butyl group, a piperazine ring, and an imidazole moiety, which contribute to its unique properties and reactivity.

Biological Activities

Tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate has shown promise in various biological contexts:

- Antimicrobial Properties : Preliminary studies suggest that compounds containing imidazole and piperazine frameworks exhibit antimicrobial activity. The presence of the tert-butyl group may enhance lipid solubility, facilitating membrane penetration in microbial cells.

- Anticancer Activity : Research indicates that piperazine derivatives often exhibit cytotoxic effects against cancer cell lines. The imidazole component may also contribute to this activity through mechanisms involving apoptosis induction.

- Neuropharmacological Effects : Compounds similar to this structure have been investigated for their potential as neuroprotective agents, possibly acting on neurotransmitter systems or neuroinflammatory pathways.

Applications in Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of more complex pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or target specificity:

- Drug Development : As a scaffold, it can be modified to create analogs with improved potency or reduced side effects.

- Targeted Delivery Systems : Its lipophilic nature may be exploited in drug formulation to improve bioavailability.

Material Science Applications

In addition to its biological applications, tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate can be utilized in material science:

- Polymer Synthesis : The compound can act as a monomer or crosslinker in the formulation of polymers with specific mechanical and thermal properties.

- Catalysis : Its structural attributes may make it suitable as a ligand in coordination chemistry or catalysis processes.

Case Studies and Research Findings

While specific literature on this compound is limited, related compounds have been extensively studied:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Piperazine derivatives with Boc protection and varied substituents are extensively studied. Below is a systematic comparison based on substituent type, synthesis routes, and functional properties:

Substituent Diversity and Structural Effects

Physical and Chemical Properties

Challenges and Limitations

- Steric Effects : Bulky substituents (e.g., 2-methylbenzyl in ) reduce reactivity at the piperazine nitrogen, necessitating harsher conditions for Boc deprotection .

- Synthetic Yields : Triazole derivatives () yield ~58% due to competing side reactions, whereas alkylation () achieves >95% efficiency .

Métodos De Preparación

Protection of Piperazine with tert-Butyl Carbamate

- Reagents and Conditions: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in methanol or dichloromethane at room temperature.

- Outcome: Formation of tert-butyl piperazine-1-carboxylate with yields typically above 80%.

- Notes: This step is crucial for selective functionalization and to prevent over-alkylation of the piperazine nitrogen atoms.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | Piperazine + Boc2O, triethylamine, methanol, rt, 2 h | >80 | Formation of tert-butyl piperazine-1-carboxylate |

| 2a | Nucleophilic Substitution | tert-butyl piperazine-1-carboxylate + halogenated imidazole, K2CO3, DMF, 20-110°C, 16-48 h | 60-85 | Polar aprotic solvent, inert atmosphere |

| 2b | Reductive Amination | tert-butyl piperazine-1-carboxylate + 1-methylimidazole-2-carboxaldehyde, NaBH(OAc)3, AcOH, DCM, rt, 16 h | ~68 | Mild conditions, selective C-N bond formation |

Experimental Notes and Observations

- Base Selection: Potassium carbonate is preferred due to its mild basicity and compatibility with nucleophilic substitution reactions.

- Solvent Effects: DMF and acetonitrile facilitate nucleophilic substitution by dissolving both organic and inorganic reagents effectively.

- Temperature Control: Elevated temperatures (up to 110°C) accelerate substitution but may lead to side reactions; reaction monitoring is essential.

- Purification: Silica gel chromatography with ethyl acetate/hexane gradients is effective in isolating the pure compound.

- Reaction Monitoring: LC-MS and NMR spectroscopy are routinely employed to confirm product formation and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine derivatives react with halogenated heterocycles (e.g., 1-methyl-1H-imidazol-2-yl chloride) in polar aprotic solvents like 1,4-dioxane or THF. Catalysts such as potassium carbonate (K₂CO₃) are used to deprotonate amines, with yields optimized at elevated temperatures (110°C, 12 hours) .

- Critical Parameters:

- Solvent choice: Polar aprotic solvents enhance nucleophilicity.

- Temperature: Prolonged heating (12–16 hours) improves conversion but may risk decomposition.

- Catalyst loading: Excess K₂CO₃ (2 equivalents) drives reactions to completion .

- Yield Comparison Table:

| Method | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Nucleophilic substitution | 1,4-Dioxane | K₂CO₃ | 110 | 12 | 88.7 |

| Acid-mediated cyclization | THF | HCl | 25 | 2 | 79 |

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard. For example:

- ¹H NMR (CDCl₃): Peaks at δ 1.46 (t-Bu), 3.08–3.74 (piperazine protons), and 7.18–8.67 (imidazole/aromatic protons) confirm substituent positions .

- MS (ESI): Molecular ion peaks (e.g., m/z 341.1972 [M+H]⁺) validate molecular weight .

- Advanced Tip: X-ray crystallography (e.g., SHELX-refined structures) resolves conformational ambiguities, such as hydrogen bonding between the imidazole N-H and carbonyl groups .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

- Methodology: Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps. For example:

- Nucleophilic Attack: Modeling the imidazole-piperazine coupling reveals steric hindrance from the tert-butyl group, favoring elevated temperatures to overcome activation barriers .

- Experimental Validation: Correlate computed activation energies with empirical yields. A 10°C increase in reaction temperature reduced reaction time by 30% in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Case Study: Discrepancies in piperazine ring puckering (NMR vs. X-ray) arise from dynamic equilibria in solution.

- Resolution Steps:

Variable-Temperature NMR: Monitor conformational exchange (e.g., coalescence of piperazine proton signals at low temps) .

Complementary Techniques: Compare X-ray-derived torsion angles with NOE (Nuclear Overhauser Effect) data .

- Example: Crystallography confirmed a chair conformation, while NMR suggested rapid chair-to-chair inversion in solution .

Q. How does the compound interact with biological targets, and what assays validate its inhibitory activity?

- Mechanism: The imidazole moiety chelates metal ions in enzyme active sites (e.g., HIF prolyl-hydroxylase inhibition via Fe²⁺ binding) .

- Assays:

- Enzyme Inhibition: IC₅₀ values determined via fluorescence polarization (FP) or HPLC-based substrate turnover assays.

- Cellular Uptake: Radiolabeled analogs (³H/¹⁴C) track intracellular accumulation in hypoxia models .

Q. What crystallographic software tools are recommended for analyzing this compound’s solid-state structure?

- Tools:

- SHELX Suite: SHELXL refines small-molecule structures, handling twinning and high-resolution data .

- WinGX/ORTEP: Visualizes anisotropic displacement parameters and generates publication-ready figures .

- Workflow:

Data Collection: Use Bruker APEX-II CCD diffractometers (Mo-Kα radiation, λ = 0.71073 Å) .

Refinement: Apply SHELXL-2018/3 with full-matrix least-squares on F² .

Data Contradiction Analysis

Q. Why might HPLC purity assays conflict with NMR integration values?

- Root Causes:

- Co-eluting impurities: HPLC may fail to resolve stereoisomers or degradation products.

- NMR Signal Overlap: Protons from impurities (e.g., residual solvents) may integrate into main peaks.

- Mitigation:

- 2D NMR (COSY, HSQC): Assigns overlapping signals .

- LC-MS: Cross-references molecular weights of impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.